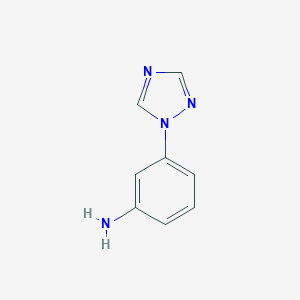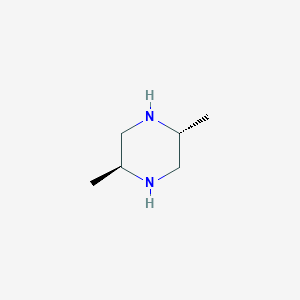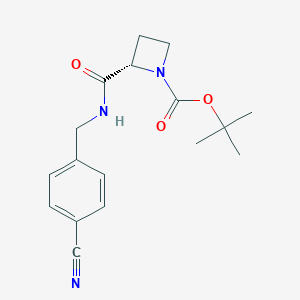![molecular formula C11H12N2O3 B131752 Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate CAS No. 150058-27-8](/img/structure/B131752.png)
Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
Descripción general
Descripción
Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is an organic compound with the molecular formula C11H12N2O3. It is a benzimidazole derivative, known for its potential applications in various scientific fields. The compound is characterized by its unique structure, which includes an ethoxy group and a carboxylate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate typically involves the following steps:
Reduction of Methyl 2-amino-3-nitrobenzoate: This step is carried out in an autoclave vessel with ethyl acetate and Raney nickel as the catalyst.
Formation of Benzimidazole Ring: The reduced product is then reacted with acetic acid and tetraethyl orthocarbonate at 25-35°C for 2-3 hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogen gas and catalysts like Raney nickel.
Substitution: The ethoxy and carboxylate groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, Raney nickel.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl-2-Ethoxy-1-((2’-Cyanobiphenyl-4-yl)Methyl)Benzimidazole-7-Carboxylate: Similar structure with a cyanobiphenyl group.
2-Ethoxy-1-((2’-Hydroxycarbamimidoyl)Biphenyl-4-yl)Methyl)Benzimidazole-7-Carboxylate: Contains a hydroxycarbamimidoyl group.
Uniqueness
Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
methyl 2-ethoxy-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11-12-8-6-4-5-7(9(8)13-11)10(14)15-2/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPLKVMMSFGZIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576395 | |
| Record name | Methyl 2-ethoxy-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150058-27-8 | |
| Record name | Methyl 2-ethoxy-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methyl 2-ethoxybenzimidazole-7-carboxylate important in pharmaceutical research?
A1: This compound serves as a vital building block in synthesizing various ARBs, a class of drugs used to treat hypertension (high blood pressure). Its structure allows for further modifications, leading to the development of different ARB medications with potentially improved efficacy and safety profiles.
Q2: The research mentions unexpected ethyl group migration during the synthesis of ARBs. Can you elaborate on this observation?
A: During the synthesis of Candesartan Cilexetil, researchers observed an unexpected O-to-N ethyl group migration when reacting 1-benzyl-5-phenyl-1H-tetrazole with aryl bromides containing Methyl 2-ethoxybenzimidazole-7-carboxylate []. This unforeseen rearrangement led to the formation of undesired byproducts.
Q3: How did the researchers address the issue of ethyl group migration?
A: The research team successfully suppressed the unwanted ethyl group migration by substituting the triphenylphosphine and sodium mesitylenesulfonate combination with N-pivaloyl-l-valine as a ligand in the C-H arylation reaction []. This adjustment favored the formation of the desired Candesartan Cilexetil intermediate.
Q4: Are there any documented instances where Methyl 2-ethoxybenzimidazole-7-carboxylate was used successfully in ARB synthesis without encountering the migration issue?
A: Yes, the research highlights a successful application in synthesizing Olmesartan Medoxomil. When using an aryl bromide containing ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate, the C–H arylation proceeded smoothly without ethyl group migration, efficiently yielding a late-stage intermediate for Olmesartan Medoxomil [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


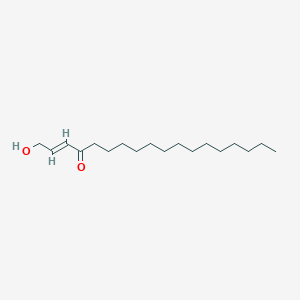
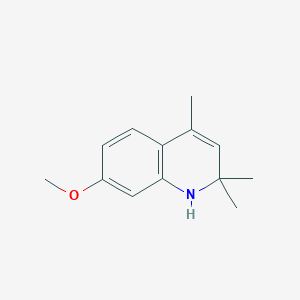

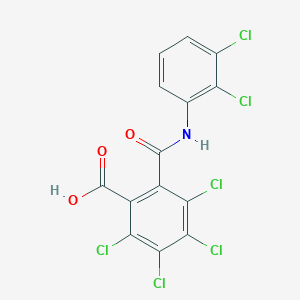
![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)
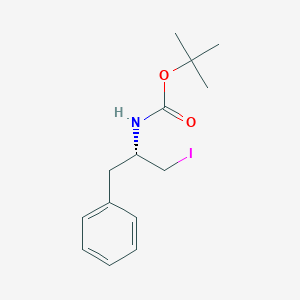
![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)
![TERT-BUTYL N-[(2R)-1-IODO-3-PHENYLPROPAN-2-YL]CARBAMATE](/img/structure/B131688.png)
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)
